molecular formula C9H6F2N2O3 B6172002 2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid CAS No. 1784360-93-5

2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid

Cat. No.: B6172002
CAS No.: 1784360-93-5
M. Wt: 228.2
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Description

2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid is a synthetic organic compound with the molecular formula C9H6F2N2O3 It is characterized by the presence of a benzodiazole ring fused with a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid typically involves the reaction of 2,3-dihydro-1H-1,3-benzodiazol-2-one with difluoroacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of functionalized compounds .

Scientific Research Applications

2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid is unique due to its specific benzodiazole ring structure and difluoroacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

1784360-93-5

Molecular Formula

C9H6F2N2O3

Molecular Weight

228.2

Purity

95

Origin of Product

United States

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